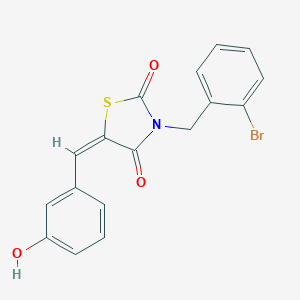
5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione, also known as IPIBD or MCI-186, is a chemical compound with potential therapeutic properties. It belongs to the class of imidazolidinedione derivatives and has been extensively studied for its ability to scavenge free radicals and protect against oxidative stress.
Mécanisme D'action
The mechanism of action of 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione is not fully understood, but it is believed to be primarily due to its ability to scavenge free radicals and protect against oxidative stress. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to inflammation and cell death. 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to inhibit the activation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta.
Biochemical and Physiological Effects:
In addition to its neuroprotective and anti-inflammatory effects, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to have other biochemical and physiological effects. It has been shown to improve mitochondrial function, increase ATP production, and enhance glucose uptake in neurons. 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has also been found to increase the expression of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the central nervous system. Additionally, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to have low toxicity and few side effects in animal studies. However, one limitation of using 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of acute injuries to the central nervous system, such as stroke and traumatic brain injury. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione and to optimize its synthesis and formulation for clinical use.
Méthodes De Synthèse
The synthesis of 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione involves the condensation of 4-isopropoxybenzaldehyde and 4-methylbenzylamine in the presence of acetic acid and acetic anhydride. The resulting product is then cyclized with phosgene to form the imidazolidinedione ring. The overall yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. Additionally, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to have anti-inflammatory and anti-apoptotic effects in various cell types. These properties make 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as acute injuries to the central nervous system.
Propriétés
Nom du produit |
5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione |
|---|---|
Formule moléculaire |
C21H22N2O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(5E)-3-[(4-methylphenyl)methyl]-5-[(4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)26-18-10-8-16(9-11-18)12-19-20(24)23(21(25)22-19)13-17-6-4-15(3)5-7-17/h4-12,14H,13H2,1-3H3,(H,22,25)/b19-12+ |
Clé InChI |
WPQPUZVKAGLMDH-XDHOZWIPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(C)C)/NC2=O |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(C)C)NC2=O |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(C)C)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305777.png)
![N-(3-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305778.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305779.png)
![N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305783.png)

![ethyl [(5E)-5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305788.png)
![Ethyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305789.png)
![Isopropyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305792.png)
![3-(2-Chlorobenzyl)-5-[(6-methyl-2-pyridinyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305794.png)

![2-Chloro-5-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305798.png)

![2-Cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide](/img/structure/B305804.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide](/img/structure/B305805.png)